Acide 2-(trifluorométhyl)nicotinique

Vue d'ensemble

Description

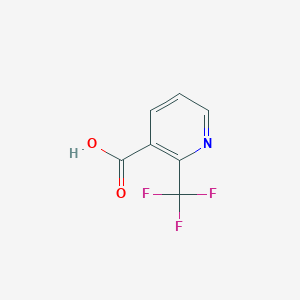

2-(Trifluoromethyl)nicotinic acid is an organic compound with the chemical formula C7H4F3NO2. It is a derivative of nicotinic acid, where a trifluoromethyl group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Applications De Recherche Scientifique

2-(Trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Given its structural similarity to nicotinic acid, it may interact with similar biological targets, such as nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

For instance, it could bind to nicotinic acetylcholine receptors, influencing their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets.

Analyse Biochimique

Biochemical Properties

It is known that nicotinic acid and its derivatives play important roles as multifunctional pharmacophores exerting a variety of biological activities .

Cellular Effects

It is known that nicotinic acid and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that nicotinic acid and its derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that nicotinic acid and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that nicotinic acid and its derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that nicotinic acid and its derivatives can be involved in various metabolic pathways, including interactions with enzymes or cofactors .

Transport and Distribution

It is known that nicotinic acid and its derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

It is known that nicotinic acid and its derivatives can be directed to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Trifluoromethyl)nicotinic acid involves the reaction of fluorinated acetic anhydride with substituted nicotinic acid . Another approach includes the use of 3-bromo-2-trifluoromethylpyridine, which is converted into a Grignard reagent and then reacted with carbon dioxide to introduce the carboxyl group . This reaction typically requires heating due to steric hindrance from the trifluoromethyl group .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. One such method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions, followed by cyclization and hydrolysis to obtain 2-(Trifluoromethyl)nicotinic acid . This method is favored for its simplicity and suitability for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as sodium hydride and various halides are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Nicotinic Acid:

Isonicotinic Acid: This compound has the carboxyl group at the fourth position of the pyridine ring, leading to distinct chemical behavior.

Picolinic Acid: With the carboxyl group at the second position, it exhibits unique coordination chemistry.

Uniqueness: 2-(Trifluoromethyl)nicotinic acid stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability . These characteristics make it a valuable compound in drug development and other scientific applications .

Activité Biologique

2-(Trifluoromethyl)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of cardiovascular health and antimicrobial activity.

The molecular formula of 2-(trifluoromethyl)nicotinic acid is C7H6F3NO2, and it has a molecular weight of approximately 189.13 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to penetrate cellular membranes and interact with various biological targets.

The mechanism of action for 2-(trifluoromethyl)nicotinic acid is primarily related to its interaction with nicotinic acid receptors, which are involved in several physiological processes including lipid metabolism. The trifluoromethyl substitution may enhance the binding affinity to these receptors, potentially leading to improved therapeutic outcomes in conditions such as dyslipidemia.

Lipid Metabolism

Research indicates that derivatives of nicotinic acid, including 2-(trifluoromethyl)nicotinic acid, can significantly influence lipid profiles. For instance, studies have shown that nicotinic acid can lower levels of very low-density lipoprotein (VLDL) and triglycerides, thereby reducing the risk of cardiovascular diseases. In animal models, compounds similar to 2-(trifluoromethyl)nicotinic acid demonstrated a dose-dependent reduction in free fatty acids (FFA) and triglycerides (TG), suggesting potential applications in managing dyslipidemia .

| Compound | FFA Reduction (%) | TG Reduction (%) |

|---|---|---|

| Nicotinic Acid | -10% (at 10 mg/kg) | -40% (1 h post dosing) |

| 2-(Trifluoromethyl)nicotinic Acid | -70% (at 3 mg/kg) | -49% (1 h post dosing) |

Antimicrobial Activity

The antimicrobial properties of 2-(trifluoromethyl)nicotinic acid have been investigated with promising results. Studies indicate that it exhibits activity against various bacterial strains, including Gram-positive bacteria. The presence of the trifluoromethyl group appears to enhance its effectiveness compared to other nicotinic acid derivatives.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Enterococcus faecalis | 125 μg/mL |

Case Studies

Several case studies have explored the pharmacological effects of nicotinic acid derivatives in clinical settings:

- Cardiovascular Health : A study involving patients with a history of myocardial infarction demonstrated that nicotinic acid derivatives significantly reduced serum lipoprotein levels and improved overall cardiovascular health outcomes .

- Dyslipidemia Management : In animal models, compounds similar to 2-(trifluoromethyl)nicotinic acid showed enhanced efficacy in lowering plasma triglyceride levels compared to standard treatments, indicating potential for better compliance and fewer side effects .

- Antimicrobial Efficacy : Research on antimicrobial activity revealed that derivatives like 6-Bromo-2-(trifluoromethyl)nicotinic acid exhibited robust antibacterial effects against resistant strains, suggesting a role in combating antibiotic resistance .

Propriétés

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFROETNLEIAWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380556 | |

| Record name | 2-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-43-8 | |

| Record name | 2-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(trifluoromethyl)nicotinic acid a valuable building block in pharmaceutical synthesis?

A1: 2-(Trifluoromethyl)nicotinic acid derivatives have shown promise as key intermediates in the development of new pharmaceuticals. Specifically, they are crucial for synthesizing a novel COMT (Catechol-O-methyltransferase) inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide. [] This highlights the potential of this compound in targeting neurological disorders where COMT inhibition plays a therapeutic role.

Q2: What are the recent advancements in synthesizing 4-amino-2-(trifluoromethyl)nicotinic acid?

A2: A practical four-step synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid has been achieved. [] The process begins with the lithiation of 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quenching to introduce the carboxylic acid group. Subsequent directed lithiation and iodination, followed by palladium-catalyzed coupling with tert-butyl carbamate and deprotection, yield the target compound with an overall yield of 50%. This streamlined approach offers a more efficient route compared to previous methods.

Q3: Are there any known biological targets of 2-(trifluoromethyl)nicotinic acid derivatives?

A3: Research has identified Mycobacterium tuberculosis dihydrofolate reductase (DHFR) as a target for 2-(trifluoromethyl)nicotinic acid derivatives. [] Specifically, a complex between DHFR and 6-methyl-5-(4-phenylthiazol-2-yl)-2-(trifluoromethyl)nicotinic acid has been investigated. This interaction suggests the potential of these compounds as antitubercular agents, warranting further investigation into their mechanism of action and therapeutic efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.